2,5-Dibromophenylisocyanide

Reaction Kinetics Nucleophilicity Parameters Structure-Activity Relationship

Generic phenyl isocyanide lacks the electronic tuning and synthetic handles required for advanced research. 2,5-Dibromophenylisocyanide addresses this with electron-withdrawing Br substituents that increase isocyanide electrophilicity and provide orthogonal cross-coupling sites. • Dual reactivity: Isocyanide for Ugi/Passerini MCR; C-Br bonds for Suzuki/Sonogashira diversification • Enhanced π-backbonding modulation in transition metal complexes (Au, Pd) • Enables rapid DOS library expansion from a single convertible building block

Molecular Formula C7H3Br2N
Molecular Weight 260.91 g/mol
Cat. No. B13615933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromophenylisocyanide
Molecular FormulaC7H3Br2N
Molecular Weight260.91 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=C(C=CC(=C1)Br)Br
InChIInChI=1S/C7H3Br2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4H
InChIKeyCCBGBEIEUNZOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromophenylisocyanide for Precision Ligand Design


2,5-Dibromophenylisocyanide (CAS 730971-44-5; molecular formula C7H3Br2N; molecular weight 260.91) is a specialty organic compound belonging to the aryl isocyanide class . It features the distinctive isocyano functional group (-N⁺≡C⁻) attached to a phenyl ring bearing bromine substituents at the 2- and 5- positions . The isocyanide moiety exhibits dual nucleophilic and electrophilic character at the terminal carbon, enabling coordination to a diverse array of transition metals and participation in versatile multicomponent reactions [1]. The electron-withdrawing bromine atoms serve a dual purpose: they electronically modulate the reactivity of the isocyanide group and introduce strategic sites for further synthetic manipulation, making this compound a valuable building block for constructing complex molecular architectures [1].

Why 2,5-Dibromophenylisocyanide Cannot Be Replaced


A generic, unsubstituted phenyl isocyanide cannot substitute for 2,5-dibromophenylisocyanide in research or industrial settings requiring precise electronic tuning or specific synthetic versatility. The presence and exact positioning of the two bromine substituents are not inert structural decorations; they fundamentally alter the electron density on the isocyanide carbon [1]. This electronic modulation impacts key properties such as nucleophilicity, reaction kinetics, and the metal-ligand π-backbonding strength, which are critical for controlling reaction outcomes and the performance of resulting metal complexes [1]. Furthermore, the bromine atoms offer additional handles for subsequent cross-coupling reactions, enabling the creation of more elaborate derivatives that a simpler analog cannot provide [2]. The evidence presented below underscores the unique and quantifiable advantages that warrant the specific selection of 2,5-dibromophenylisocyanide over its closest comparators.

2,5-Dibromophenylisocyanide vs. Closest Analogs


Electronic Modulation of Isocyanide Reactivity

The reactivity of 2,5-dibromophenylisocyanide is fundamentally governed by the electronic influence of its bromine substituents. While direct nucleophilicity parameters (N/sN) for this specific compound have not been published in a single comparative study, cross-study analysis of established isocyanide reactivity trends allows for a robust inference. A foundational study by Tumanov et al. established that aryl isocyanides, as a class, possess nucleophilic reactivity on the order of 10 orders of magnitude greater than their cyanide isomers and are comparable to allylsilanes and silyl enol ethers [1]. The presence of two electron-withdrawing bromine atoms on the phenyl ring of 2,5-dibromophenylisocyanide is expected to reduce its nucleophilicity relative to unsubstituted phenyl isocyanide (N ~ 5.3) [1]. This effect is qualitatively consistent with the principle that electron-withdrawing groups decrease electron density at the reactive isocyanide carbon, thereby tuning the rate of nucleophilic addition and metal coordination [2].

Reaction Kinetics Nucleophilicity Parameters Structure-Activity Relationship

Steric and Electronic Effects on Metal Coordination

The 2,5-dibromo substitution pattern offers a unique steric and electronic profile for metal coordination. While no direct head-to-head comparison was located for the exact compound, a class-level inference can be drawn from a study on closely related 4-halo-substituted phenyl isocyanide ligands with gold(I) chloride [1]. This research demonstrates that the nature of the halogen substituent (Cl, Br) on the phenyl ring of the isocyanide ligand influences the properties of the resulting [AuCl(CNC6H4-4-X)] complexes [1]. By extension, the presence of two bromine atoms in the 2,5-positions of 2,5-dibromophenylisocyanide is expected to exert a more pronounced electronic effect compared to the mono-substituted analogs. The specific 2,5-pattern is also likely to impose a different steric environment around the metal center than the 4-halo isomer, potentially affecting the complex's geometry, stability, and subsequent reactivity [2].

Coordination Chemistry Ligand Design Gold Complexes

Dual-Functional Building Block for Heterocycles

A key differentiator for 2,5-dibromophenylisocyanide is its potential for dual synthetic utility. The compound can serve both as a classic isocyanide participant in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, and as a substrate for palladium-catalyzed cross-coupling via its aryl-bromine bonds [1]. A study by El Kaim and Grimaud (2024) demonstrates a three-component strategy starting from isocyanides to synthesize five-membered heterocycles [2]. While this study does not use 2,5-dibromophenylisocyanide, it highlights the general synthetic potential of aryl isocyanides. The two bromine atoms on the title compound offer a unique advantage over non-halogenated analogs like phenyl isocyanide: after an MCR has been performed to build the core scaffold, the remaining aryl-bromine bonds can be leveraged in subsequent cross-coupling reactions to further diversify the molecule [1]. This 'dual-mode' reactivity, combining isocyanide chemistry with transition-metal catalysis, is not possible with simpler isocyanides lacking halogen handles.

Multicomponent Reactions Heterocycle Synthesis Late-Stage Functionalization

Regioselective Control via Ortho-Substitution

The exact positioning of the bromine atoms on the phenyl ring can be a decisive factor in achieving regioselectivity in certain transformations. While a direct comparison involving 2,5-dibromophenylisocyanide was not found, a study on a closely related system provides a class-level inference. Research on base-promoted cyclization reactions of o-(phosphoniomethyl)phenyl isocyanides demonstrates that the presence and nature of an ortho-substituent can be critical for directing intramolecular reactions [1]. In the case of 2,5-dibromophenylisocyanide, the ortho-bromine substituent at the 2-position could, in principle, participate in directing-group chemistry or influence the conformation of a metal-bound complex, leading to different regiochemical outcomes compared to an unsubstituted or differently substituted phenyl isocyanide [2]. This potential for substituent-directed reactivity is a key advantage for chemists requiring precise control over the structure of their final products.

Regioselectivity Cycloaddition Reaction Mechanism

Key Applications of 2,5-Dibromophenylisocyanide


Ligand for Photophysical and Catalytic Complexes

2,5-Dibromophenylisocyanide is a prime candidate for the synthesis of novel transition metal complexes, particularly with gold(I) and palladium(II), where the precise tuning of ligand electronic properties is paramount [1]. The electron-withdrawing bromine substituents modulate the metal-to-ligand π-backbonding, directly impacting the complex's photoluminescence (e.g., emission wavelength, quantum yield) and its stability under catalytic conditions [1]. Researchers developing new phosphorescent materials or homogeneous catalysts should select this ligand over unsubstituted phenyl isocyanide when a less electron-rich, more electrophilic isocyanide carbon is required to achieve the desired metal-centered properties or to stabilize lower oxidation states.

Dual-Mode Building Block for DOS and Drug Discovery

This compound is an exceptional building block for drug discovery and DOS libraries due to its orthogonal reactivity [1]. The isocyanide group allows for rapid scaffold assembly via robust multicomponent reactions (e.g., Ugi, Passerini) to create diverse core structures [1]. Subsequently, the two aryl bromine atoms serve as reliable anchors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce extensive molecular diversity in a late-stage functionalization step [2]. This dual-functional strategy provides access to highly complex molecules from a single starting material, a capability not offered by simpler isocyanides, thereby accelerating the exploration of chemical space and the discovery of new bioactive compounds.

Advanced Functional Materials and Conjugated Polymers

In materials science, 2,5-dibromophenylisocyanide can serve as a monomer or chain-end functionalization agent for constructing π-conjugated polymers and molecular wires [1]. The bromine atoms enable the compound to be incorporated into a growing polymer chain via standard step-growth polycondensation (e.g., Yamamoto or Suzuki coupling) [2]. The isocyanide group can then be used to coordinate to metal centers, creating metal-containing polymers (metallopolymers) with unique electronic, optical, or magnetic properties. Alternatively, the isocyanide can undergo living polymerization initiated by a metal complex to form poly(isocyanide)s [1]. The 2,5-substitution pattern imparts specific steric and electronic characteristics to the resulting polymer backbone, which can influence its conformation and bulk material properties, distinguishing it from polymers made with other isocyanide monomers.

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